molecular formula C25H37N3O9 B14769218 Lenalidomide-PEG6-OH

Lenalidomide-PEG6-OH

カタログ番号: B14769218
分子量: 523.6 g/mol
InChIキー: RPDYOPBVTFOTOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lenalidomide-PEG6-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound combines lenalidomide with a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability. Lenalidomide is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the PEG linker aims to improve the pharmacokinetic properties of the drug.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-PEG6-OH involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization.

化学反応の分析

Types of Reactions

Lenalidomide-PEG6-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of lenalidomide, each with different functional groups that can be further modified for specific applications.

科学的研究の応用

Lenalidomide-PEG6-OH has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying PEGylation and its effects on drug properties.

    Biology: Investigated for its potential to modulate immune responses and its effects on various cell lines.

    Medicine: Explored for its enhanced therapeutic efficacy in treating hematological malignancies due to improved solubility and bioavailability.

    Industry: Utilized in the development of new drug formulations and delivery systems.

作用機序

Lenalidomide-PEG6-OH exerts its effects through multiple mechanisms:

類似化合物との比較

Similar Compounds

Uniqueness

Lenalidomide-PEG6-OH stands out due to its improved solubility and bioavailability, which enhance its therapeutic efficacy. The PEGylation process also reduces the immunogenicity and toxicity associated with the parent compound, making it a safer and more effective treatment option.

特性

分子式

C25H37N3O9

分子量

523.6 g/mol

IUPAC名

3-[7-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C25H37N3O9/c29-7-9-34-11-13-36-15-17-37-16-14-35-12-10-33-8-6-26-21-3-1-2-19-20(21)18-28(25(19)32)22-4-5-23(30)27-24(22)31/h1-3,22,26,29H,4-18H2,(H,27,30,31)

InChIキー

RPDYOPBVTFOTOL-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。